1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the following steps:
Fluorination of 1,3,5-Trichlorobenzene: The starting material, 1,3,5-trichlorobenzene, is fluorinated to produce 1,3,5-trifluorobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce halogenated or hydroxylated groups.
Scientific Research Applications
1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,4-Dimethoxyphenyl)-2-Propen-1-One: Known for its anticancer activity.
1-(2,5-Difluorophenyl)-3-(2,3-Dimethoxyphenyl)-2-Propen-1-One: Exhibits similar biological activities.
Uniqueness
1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern on the indazole ring, which may confer distinct biological properties and enhance its efficacy in certain applications .
Properties
Molecular Formula |
C13H13F2N3 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C13H13F2N3/c14-8-4-9(15)6-10(5-8)18-13-3-1-2-12(16)11(13)7-17-18/h4-7,12H,1-3,16H2 |
InChI Key |
VMKVMRZBELXSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC(=CC(=C3)F)F)N |
Origin of Product |
United States |
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